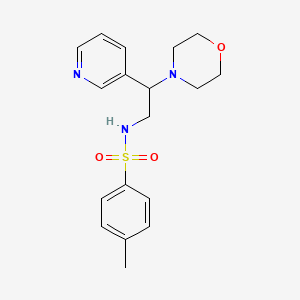

4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide

CAS No.: 862827-31-4

Cat. No.: VC4199496

Molecular Formula: C18H23N3O3S

Molecular Weight: 361.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862827-31-4 |

|---|---|

| Molecular Formula | C18H23N3O3S |

| Molecular Weight | 361.46 |

| IUPAC Name | 4-methyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H23N3O3S/c1-15-4-6-17(7-5-15)25(22,23)20-14-18(16-3-2-8-19-13-16)21-9-11-24-12-10-21/h2-8,13,18,20H,9-12,14H2,1H3 |

| Standard InChI Key | SGOVAGLBWBGJMD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCOCC3 |

Introduction

The compound 4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a complex organic molecule that incorporates various functional groups, including a sulfonamide, morpholine, and pyridine rings. This compound is of interest due to its potential biological and chemical properties, which can be leveraged in pharmaceutical and chemical research.

Molecular Formula and Weight:

-

Molecular Formula: CHNOS

-

Molecular Weight: Approximately 371 g/mol (calculated based on the molecular formula).

Synthesis

The synthesis of 4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide would typically involve a multi-step process:

-

Starting Materials: The synthesis could start with 4-methylbenzenesulfonamide and 2-(pyridin-3-yl)ethanol.

-

Intermediate Formation: Conversion of the alcohol to a suitable leaving group (e.g., chloride) followed by reaction with morpholine to form the morpholinoethylpyridine intermediate.

-

Final Coupling: The sulfonamide group would be coupled with the morpholinoethylpyridine intermediate using appropriate conditions (e.g., base, solvent).

Biological Activity:

-

Antimicrobial Activity: Sulfonamides are traditionally used as antibiotics, suggesting potential antimicrobial activity.

-

Pharmacological Properties: The presence of morpholine and pyridine rings could contribute to interactions with various biological targets.

Spectroscopic Analysis:

-

FT-IR: Expected to show absorption bands characteristic of sulfonamide (around 3300 cm for N-H stretch), morpholine (C-O stretch around 1100 cm), and pyridine rings.

-

NMR: H NMR would reveal signals corresponding to the aromatic protons of the benzene and pyridine rings, as well as the methylene protons of the morpholine and ethyl linker.

Safety and Handling

Given the chemical structure, handling 4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide requires caution. It is advisable to follow standard laboratory safety protocols, including the use of protective gloves and eyewear.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume